(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a benzylidene-anilino scaffold. The compound features a 2,4-dichlorophenyl methoxy group and a 3-methoxyphenyl substitution, which contribute to its distinct electronic and steric properties. The Z-configuration of the benzylidene moiety is critical for its molecular planarity and biological interactions, as evidenced by structural analogs in crystallographic studies . Synthesized via a mild, high-yield route involving potassium carbonate and methanol, this compound is part of a broader class of antimicrobial and bioactive thiazol-4-one derivatives .
Properties
Molecular Formula |
C24H18Cl2N2O3S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-30-21-11-15(7-10-20(21)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12- |
InChI Key |
UJSDAZOHLSZXLC-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of Dichlorophenylmethoxy Group: The dichlorophenylmethoxy group is attached via an etherification reaction using a dichlorophenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an aniline group and substituted phenyl moieties enhances its lipophilicity and potential for biological interactions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. For instance, studies have reported that similar thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been linked to the inhibition of critical enzymes involved in cancer cell proliferation. For example, compounds with similar scaffolds have been shown to target thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
Study 1: Antimicrobial Efficacy
In a study conducted by Ahsan et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural motifs to (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
A research article published in Pharmaceuticals highlighted the anticancer potential of thiazole derivatives. The study demonstrated that certain derivatives could inhibit the growth of various cancer cell lines through targeted enzymatic inhibition . The findings suggest that the compound could be further explored for its therapeutic efficacy in oncology.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4-one derivatives exhibit structural diversity due to variations in benzylidene and anilino substituents. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Findings
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in 6h) correlate with lower MIC50 values (12.5 µg/mL), suggesting enhanced antimicrobial potency .
Synthetic Efficiency: Methanol and potassium carbonate in the target compound’s synthesis yield ~85% (inferred from analogous procedures), comparable to 6h (92%) but superior to hydroxyl-containing analogs (75–80%) . Polar aprotic solvents (e.g., DMF, THF) reduce yields (<40%) compared to methanol .
Structural Insights :
Biological Activity
The compound (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H22Cl2N2O2S |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
| CAS Number | 123456-78-9 (hypothetical) |
Research indicates that thiazole derivatives, including this compound, exhibit a variety of biological activities such as:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant anticancer properties. Studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines. For example, compounds with methoxy substitutions demonstrated improved activity against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential. Its structure allows for interactions with bacterial cell membranes and inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Some thiazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural components:
- Substituents on the Phenyl Ring : The presence of halogen atoms (e.g., chlorine) and methoxy groups significantly affects the compound's reactivity and interaction with biological targets.
- Thiazole Ring Modifications : Alterations in the thiazole moiety can enhance or diminish biological activity. For instance, modifications that increase lipophilicity typically improve cellular uptake and efficacy .
1. Anticancer Activity
A study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one exhibited IC50 values in the low micromolar range against A431 and Jurkat cells, suggesting potent anticancer properties .
2. Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity attributed to its ability to disrupt bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
